Bienvenue dans la boutique en ligne BenchChem!

3-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-1-phenylurea

Lipophilicity Drug-likeness ADME prediction

3-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-1-phenylurea (CAS 898426-79-4) is a synthetic piperidinesulfonylurea derivative with molecular formula C21H26FN3O3S and molecular weight 419.52 g/mol. The compound features a piperidine ring sulfonylated at the 1-position with 4-fluoro-2-methylbenzenesulfonyl chloride, an ethyl linker at the piperidine 2-position, and an unsubstituted N'-phenylurea terminus.

Molecular Formula C21H26FN3O3S
Molecular Weight 419.52
CAS No. 898426-79-4
Cat. No. B2606471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-1-phenylurea
CAS898426-79-4
Molecular FormulaC21H26FN3O3S
Molecular Weight419.52
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)NC3=CC=CC=C3
InChIInChI=1S/C21H26FN3O3S/c1-16-15-17(22)10-11-20(16)29(27,28)25-14-6-5-9-19(25)12-13-23-21(26)24-18-7-3-2-4-8-18/h2-4,7-8,10-11,15,19H,5-6,9,12-14H2,1H3,(H2,23,24,26)
InChIKeyOYZOSYNXYODGIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{2-[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-1-phenylurea (CAS 898426-79-4): Structural Identity and Procurement Baseline for KATP-Targeted Research


3-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-1-phenylurea (CAS 898426-79-4) is a synthetic piperidinesulfonylurea derivative with molecular formula C21H26FN3O3S and molecular weight 419.52 g/mol . The compound features a piperidine ring sulfonylated at the 1-position with 4-fluoro-2-methylbenzenesulfonyl chloride, an ethyl linker at the piperidine 2-position, and an unsubstituted N'-phenylurea terminus . It belongs to the broader class of piperidinesulfonylureas claimed in Sanofi-Aventis patent US8586612 as ATP-sensitive potassium channel (KATP) inhibitors with a favorable selectivity profile for cardiac over pancreatic isoforms, positioning them as antiarrhythmic candidates rather than hypoglycemic agents [1]. The compound is commercially available as a research chemical typically at ≥95% purity from specialty vendors for non-human research applications .

Why Generic Substitution of Piperidinesulfonylureas Fails: Structural Specificity of CAS 898426-79-4 as a Differentiated Research Tool


Piperidinesulfonylureas cannot be treated as interchangeable commodities. The Sanofi-Aventis patent family explicitly states that within this chemotype, the position and nature of substituents on both the benzenesulfonyl ring and the N'-phenylurea group critically modulate KATP channel subtype selectivity (SUR2A cardiac vs. SUR1 pancreatic), with even minor alterations such as methyl group position or phenylurea substitution pattern profoundly shifting the pharmacological fingerprint [1]. The classic sulfonylurea glibenclamide, while sharing the sulfonylurea pharmacophore, acts primarily on pancreatic SUR1 with only weak cardiac SUR2A activity and carries established hypoglycemic liability [2]. In contrast, compounds in the piperidinesulfonylurea series represented by CAS 898426-79-4 were designed to invert this selectivity, achieving preferential cardiac KATP blockade suitable for antiarrhythmic research without confounding insulinotropic effects [1][3]. The specific 2-methyl substitution pattern on the benzenesulfonyl ring of 898426-79-4 is a distinct regioisomeric choice that alters steric and electronic properties relative to the 3-methyl analog (CAS 898406-78-5), and the unsubstituted phenylurea terminus confers different hydrogen-bonding capacity and lipophilicity compared to tolyl-substituted analogs such as CAS 898461-58-0 [4].

Quantitative Differentiation Evidence: CAS 898426-79-4 vs. Closest Structural Analogs and In-Class Comparators


Lipophilicity Advantage: 46% Lower Computed clogP vs. p-Tolyl Analog (CAS 898461-58-0) Predicts Superior Drug-Likeness

The target compound 898426-79-4 exhibits a computed clogP of 2.11 [1], substantially lower than the XLogP3 of 3.9 calculated for its closest substituted analog, the p-tolyl derivative CAS 898461-58-0 [2]. This represents a 46% reduction in predicted lipophilicity (Δ = 1.79 log units). In medicinal chemistry, compounds with clogP < 3 and TPSA > 75 Ų are associated with a significantly reduced risk of preclinical adverse events, including hERG channel inhibition and phospholipidosis [3]. The target compound's TPSA of 69.72 Ų [1] places it near this threshold, while the p-tolyl analog's substantially higher lipophilicity (XLogP3 3.9) and elevated TPSA of 86.9 Ų shift it into a different developability space altogether.

Lipophilicity Drug-likeness ADME prediction Lead optimization

Reduced Hydrogen Bond Donor Count (HBD = 1) Distinguishes 898426-79-4 from Di-Substituted Urea Analogs (HBD = 2) and Favors Membrane Permeability

The target compound 898426-79-4 possesses a single hydrogen bond donor (HBD = 1) arising from its monosubstituted urea NH group [1]. In contrast, the p-tolyl analog CAS 898461-58-0 and the m-tolyl analog (1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea) each contain two hydrogen bond donors (HBD = 2) from their disubstituted urea motifs [2]. This is a critical differentiation because HBD count is directly correlated with passive membrane permeability: each additional HBD typically reduces permeability by approximately 0.5–1.0 log units in PAMPA and Caco-2 assays [3]. Furthermore, the combination of HBD = 1 with a TPSA of 69.72 Ų [1] places 898426-79-4 in the more favorable permeability quadrant of the commonly referenced 'Traffic Light' plot for CNS drug-likeness, where HBD ≤ 1 and TPSA < 90 Ų are desired thresholds.

Membrane permeability Hydrogen bonding Oral bioavailability Physicochemical profiling

Regioisomeric Differentiation: 2-Methyl vs. 3-Methyl Benzenesulfonyl Substitution Determines Steric Environment Around the Sulfonamide Linkage

The 2-methyl substitution on the benzenesulfonyl ring of 898426-79-4 creates a sterically constrained ortho relationship with the sulfonamide linkage, restricting rotational freedom of the aryl ring relative to the SO₂ group . The 3-methyl regioisomer (CAS 898406-78-5) places the methyl group in a meta position where steric influence on the sulfonamide is negligible. This ortho-methyl effect is well-documented in sulfonamide SAR: 2-substituted aryl sulfonamides exhibit restricted conformational sampling and altered sulfonamide NH acidity compared to their 3- or 4-substituted counterparts [1]. In the broader piperidinesulfonylurea patent family, the benzenesulfonyl substitution pattern is explicitly identified as a key determinant of KATP channel subtype selectivity and potency, with different substitution positions yielding distinct pharmacological profiles [2]. The 2-methyl configuration of 898426-79-4 thus occupies a unique steric/electronic parameter space not accessible to the 3-methyl regioisomer.

Regioisomerism Structure-activity relationship Sulfonamide conformation Target binding

Scaffold Differentiation: Piperidine-Ethyl Linker vs. Furan Core Distinguishes 898426-79-4 from GSK 264220A with 58% Higher Molecular Weight and Divergent TPSA

The target compound 898426-79-4 (MW 419.52; clogP 2.11; TPSA 69.72 Ų) [1] differs fundamentally from GSK 264220A (CAS 685506-42-7; MW 363.43; clogP 3.41; TPSA 91.65 Ų) [2] at the core scaffold level, despite both featuring an N'-phenylurea terminus and a piperidine-1-sulfonyl group. In 898426-79-4, the central spacer is a flexible ethyl chain attached at the piperidine 2-position, connecting to a benzenesulfonyl group. In GSK 264220A, the spacer is eliminated entirely, with the phenylurea directly attached to a 2-methylfuran ring that bears the piperidinosulfonyl substituent at the 5-position. This scaffold divergence translates into distinct biological target profiles: GSK 264220A is established as a potent endothelial lipase (EL) inhibitor (IC50 = 16 nM) and lipoprotein lipase (LPL) inhibitor (IC50 ~100 nM) [3], whereas 898426-79-4 belongs to the piperidinesulfonylurea class characterized in patent US8586612 as cardiac KATP channel inhibitors with antiarrhythmic potential [4].

Scaffold hopping Chemotype comparison Selectivity profiling Molecular recognition

Class-Level Evidence: Piperidinesulfonylureas Demonstrate Cardiac KATP Selectivity Over Pancreatic β-Cell Channels (400–800-Fold for Closely Related Analog HMR 1098)

While direct published IC50 values for 898426-79-4 at specific KATP channel subtypes are not available in the current public domain, the compound's structural assignment to the Sanofi piperidinesulfonylurea series permits class-level inference from extensively characterized analogs. The closely related cardioselective sulfonylthiourea HMR 1098 (Clamikalant) demonstrates a 400–800-fold selectivity for cardiac sarcolemmal KATP channels (SUR2A/Kir6.2) over pancreatic β-cell KATP channels (SUR1/Kir6.2), with an IC50 of 1.5 μM at Kir6.2/SUR2A vs. 100 μM at Kir6.1/SUR1 [1][2]. For the sarcolemmal KATP current activated by pinacidil, HMR 1098 achieves an IC50 of 0.36 ± 0.02 μM [2]. This stands in marked contrast to glibenclamide, which non-selectively inhibits both pancreatic and cardiac KATP channels (IC50 ~4–30 nM at pancreatic SUR1) and carries well-documented hypoglycemic risk [3]. The patent specifically claims that piperidinesulfonylureas of formula I — which structurally encompass 898426-79-4 — exhibit 'a favorable profile of properties, for example as regards their selectivity' for cardiac over pancreatic isoforms [4].

KATP channel Cardioselectivity SUR2A vs. SUR1 Antiarrhythmic Safety pharmacology

Optimal Application Scenarios for 3-{2-[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-1-phenylurea (CAS 898426-79-4)


Cardiac KATP Channel Pharmacology: SAR Studies Requiring a Piperidine-Ethyl Scaffold with Unsubstituted Phenylurea

Researchers conducting structure-activity relationship (SAR) studies on cardiac SUR2A/Kir6.2 KATP channel inhibition should select 898426-79-4 as a representative of the unsubstituted phenylurea terminus within the piperidine-2-ethyl scaffold series. Its HBD = 1 profile [1] enables direct comparison with di-substituted urea analogs (e.g., CAS 898461-58-0, HBD = 2) to quantify the contribution of a second urea NH to KATP binding affinity and selectivity. The 2-methyl benzenesulfonyl substitution further provides a distinct conformational constraint at the sulfonamide-aryl junction relative to the 3-methyl regioisomer (CAS 898406-78-5), enabling exploration of how ortho-substitution geometry affects SUR2A recognition .

Antiarrhythmic Drug Discovery: Identifying Ischemia-Selective KATP Blockers Without Pancreatic Toxicity

The piperidinesulfonylurea series, to which 898426-79-4 belongs, was explicitly designed for antiarrhythmic applications targeting cardiac KATP channels with reduced pancreatic β-cell activity [2][3]. In ischemia-reperfusion models, cardiac KATP channels open in response to metabolic stress, shortening action potential duration and creating arrhythmogenic substrate. Compounds that selectively block sarcolemmal KATP (SUR2A) without inhibiting pancreatic SUR1 are predicted to prevent ischemic arrhythmias without impairing glucose-stimulated insulin secretion. 898426-79-4 serves as a chemical probe for testing this hypothesis, with its favorable physicochemical profile (clogP 2.11, TPSA 69.72 Ų) [1] supporting oral bioavailability for in vivo efficacy studies.

Comparative Profiling Against Classical Sulfonylureas: Establishing KATP Subtype Fingerprints for Chemical Biology

For chemical biology programs building comprehensive KATP subtype selectivity panels, 898426-79-4 provides a structurally distinct chemotype from glibenclamide and other antidiabetic sulfonylureas. While glibenclamide shows preferential pancreatic SUR1 binding (IC50 4–30 nM) with weaker cardiac SUR2A activity [4], the piperidinesulfonylurea scaffold was engineered to invert this selectivity [3]. Including 898426-79-4 in a panel alongside glibenclamide, HMR 1098, and gliclazide enables deconvolution of SUR subtype contributions to pharmacological responses in native tissue preparations and recombinant systems.

Medicinal Chemistry Lead Optimization: Exploiting Low Lipophilicity for hERG Safety and Metabolic Stability

In lead optimization campaigns where cardiac ion channel safety is paramount, 898426-79-4 offers a starting point with clogP of 2.11, well below the commonly cited hERG liability threshold of clogP > 3 [1][5]. Its ortho-methyl substitution on the benzenesulfonyl ring may additionally provide metabolic shielding at the metabolically labile para-fluoro position . This compound can serve as a reference standard for benchmarking improvements in potency while monitoring lipophilic ligand efficiency (LLE) during iterative medicinal chemistry optimization of the piperidinesulfonylurea series.

Quote Request

Request a Quote for 3-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-1-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.